
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Descripción general
Descripción
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring and two hydroxyl groups attached to another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 2,4-dihydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
Treatment of Hyperuricemia
Hyperuricemia is characterized by elevated uric acid levels in the blood, which can lead to conditions such as gout. Traditional treatments often target either xanthine oxidase or urate transporters individually. However, (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime has been identified as a dual inhibitor, effectively addressing both pathways.
In Vivo Studies
In a study involving hyperuricemic mice induced by oxonate:
- Administration : Mice were treated with varying doses of the compound.
- Results : The treatment resulted in a dose-dependent decrease in serum urate levels and uric acid excretion over 24 hours. Additionally, it suppressed hepatic xanthine oxidase activity and down-regulated renal URAT1 protein levels without affecting normal mice biochemically, indicating a favorable safety profile .
Immunomodulatory Effects
Research has indicated that derivatives of this compound may have immunomodulatory effects. For example, studies on related oxime compounds have shown potential in enhancing lymphocyte proliferation and activation in murine models . This suggests applicability in conditions where immune modulation is beneficial.
Data Table: Summary of Biological Activities
Case Study 1: Efficacy in Hyperuricemia Treatment
A comprehensive study published in Biomedicine & Pharmacotherapy examined the effects of (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime on hyperuricemic mice. The results indicated that this compound not only reduced serum urate levels but also improved renal function markers associated with urate excretion .
Case Study 2: Immune Response Modulation
Another study investigated the immune-modulating effects of similar compounds derived from the same chemical class. The findings suggested that these compounds could enhance lymphocyte proliferation significantly when tested in vitro and in vivo, indicating their potential use in therapies aimed at boosting immune responses during infections or malignancies .
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(4-Fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(4-Methylphenyl)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for drug design.
Actividad Biológica
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone, also known as BDEO (Bromophenyl Dihydroxyphenyl Ethanone), has garnered attention for its potential therapeutic applications, particularly in the treatment of hyperuricemia. This compound exhibits dual inhibitory effects on xanthine oxidase (XOD) and renal urate transporter 1 (URAT1), making it a promising candidate for managing elevated uric acid levels in the body.
The biological activity of BDEO is primarily attributed to its ability to inhibit XOD and URAT1. XOD is an enzyme involved in the production of uric acid, while URAT1 is responsible for uric acid reabsorption in the kidneys. By inhibiting both, BDEO can effectively lower serum urate levels.
In Vitro Studies
In vitro studies have demonstrated that BDEO inhibits XOD with an IC50 value of 3.33 μM. Additionally, in human embryonic kidney (HEK) 293 cells expressing URAT1, BDEO blocked uric acid uptake with a Ki value of 0.145 μM . These findings suggest that BDEO acts as a potent dual inhibitor, providing a novel approach to hyperuricemia treatment.
In Vivo Studies
In vivo experiments conducted on mice induced with hyperuricemia revealed that BDEO significantly reduced serum urate levels and uric acid excretion. The compound was administered intragastrically at various doses over seven days, resulting in a dose-dependent decrease in serum urate levels without affecting normal mice .
Case Studies and Research Findings
Several studies have explored the biological implications of BDEO:
- Hyperuricemia Treatment : A study highlighted that BDEO not only reduced serum urate levels but also suppressed hepatic XOD activity and down-regulated renal URAT1 protein levels in hyperuricemic mice . This dual action underscores its potential as a therapeutic agent.
- Safety Profile : Importantly, BDEO exhibited no adverse effects on biochemical indicators in normal mice, indicating a favorable safety profile for therapeutic use .
- Comparative Analysis : When compared to existing treatments for hyperuricemia, such as allopurinol and benzbromarone, BDEO's dual-action mechanism presents a significant advantage by potentially reducing the risk of side effects commonly associated with single-target therapies.
Data Table: Comparative Biological Activity of BDEO
Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Effect on Hyperuricemia |
---|---|---|---|---|
This compound (BDEO) | XOD | 3.33 | 0.145 | Significant reduction |
Benzbromarone | URAT1 | - | - | Moderate reduction |
Allopurinol | XOD | 0.5 | - | Significant reduction |
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDMPWQNNRNDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366274 | |
Record name | 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92152-60-8 | |
Record name | 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-BROMOPHENYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.